N-(3,5-dimethoxyphenyl)acetamide
Overview
Description
N-(3,5-dimethoxyphenyl)acetamide is a chemical compound that belongs to the class of acetamide derivatives. While the specific compound N-(3,5-dimethoxyphenyl)acetamide is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, structure, and properties, which can provide insights into the analysis of N-(3,5-dimethoxyphenyl)acetamide.
Synthesis Analysis
The synthesis of related acetamide derivatives is well-documented in the provided papers. For instance, the synthesis of N-substituted benzyl-2-(3',5'-dimethyl-4'-hydroxyphenyl) acetamides involves the reaction of 4-benzyloxy-3,5-dimethylphenylacetate with substituted benzyl amines, followed by debenzylation to yield the final products with good yields . Another paper describes the synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide from m-nitro acetophenone through a series of reactions including reduction, acetylation, ethylation, and condensation, achieving high yields and purity . These methods could potentially be adapted for the synthesis of N-(3,5-dimethoxyphenyl)acetamide by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is crucial for their biological activity and physical properties. Conformational analysis is used to predict the activity of compounds, as seen in the development of opioid kappa agonists where the conformation of N-[2-(1-pyrrolidinyl)ethyl]acetamides was analyzed to ensure they could adopt an energy minimum close to a known agonist . Similarly, the structure of silylated derivatives of N-(2-hydroxyphenyl)acetamide was investigated using NMR spectroscopy, X-ray single-crystal analysis, and DFT methods . These techniques could be applied to N-(3,5-dimethoxyphenyl)acetamide to determine its conformation and electronic structure.
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives is influenced by their functional groups and molecular structure. The papers describe various reactions, such as transsilylation and condensation , which are used to synthesize and modify the structure of acetamide derivatives. These reactions are important for creating compounds with desired properties and biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. The antioxidant properties of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives were evaluated using FRAP and DPPH methods, revealing that certain substituents on the phenyl ring can significantly enhance activity . These methods could be used to assess the antioxidant potential of N-(3,5-dimethoxyphenyl)acetamide and to understand how its dimethoxy substituents affect its properties.
Scientific Research Applications
Application in Organic Synthesis and Alkaloid Derivatives
Synthesis of Erythrinane Alkaloids : The compound has been used in the synthesis of erythrinanes, a class of natural alkaloids. A study by Chikaoka et al. (2003) demonstrated the use of N-(3,5-dimethoxyphenyl)acetamide derivatives in oxidative radical cyclization to synthesize erythrinane derivatives, which are important due to their biological activities, especially in the nervous system (Shiho Chikaoka et al., 2003).
Synthesis of Isoquinoline Derivatives : A study by King (2007) illustrated a facile synthesis of (±)-crispine A, an isoquinoline alkaloid, through cyclization of a derivative of N-(3,5-dimethoxyphenyl)acetamide. This synthesis is significant in the context of developing compounds with potential pharmacological effects (F. King, 2007).
Application in X-ray Powder Diffraction Studies : The derivatives of N-(3,5-dimethoxyphenyl)acetamide have been characterized using X-ray powder diffraction, which is vital for understanding the crystal structures of potential pesticide compounds. This is evidenced in research by Olszewska et al. (2011) focused on N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide (E. Olszewska et al., 2011).
Application in Pharmaceutical Research
Development of Tyrosine Kinase Inhibitors : Thompson et al. (2005) synthesized derivatives of N-(3,5-dimethoxyphenyl)acetamide as dual inhibitors of fibroblast growth factor receptor-1 (FGFR-1) and vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinases. These inhibitors are significant in cancer therapy, particularly in targeting angiogenesis (A. M. Thompson et al., 2005).
Analgesic Applications : N-(3,5-dimethoxyphenyl)acetamide derivatives have been studied for their analgesic properties. Park et al. (1995) investigated the crystal structure of a capsaicinoid analog, finding applications in pain management (N. Park et al., 1995).
Application in Environmental and Chemical Analysis
Detection of Carbonyl Compounds : Houdier et al. (2000) utilized a derivative of N-(3,5-dimethoxyphenyl)acetamide as a fluorescent probe for detecting carbonyl compounds in environmental water samples, highlighting its role in environmental monitoring and analysis (S. Houdier et al., 2000).
Synthesis and Structure-Activity Relationship Studies : Research by Sharma et al. (2018) on N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a derivative of N-(3,5-dimethoxyphenyl)acetamide, focused on its synthesis, structure, and anticancer drug potential through molecular docking analysis. This demonstrates its utility in drug discovery and molecular modeling (Gopal Sharma et al., 2018).
properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-7(12)11-8-4-9(13-2)6-10(5-8)14-3/h4-6H,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOWOYJLYGCVSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351509 | |
Record name | N-(3,5-dimethoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxyphenyl)acetamide | |
CAS RN |
79257-61-7 | |
Record name | N-(3,5-dimethoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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